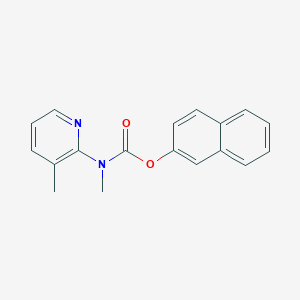![molecular formula C16H26OSSi B11836894 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol CAS No. 86029-80-3](/img/structure/B11836894.png)
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol is an organic compound characterized by the presence of a phenylsulfanyl group, a trimethylsilyl group, and a cyclohexanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylsulfanyl and trimethylsilyl reagents under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The phenylsulfanyl and trimethylsilyl groups can be substituted under appropriate conditions, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in interactions with thiol groups in proteins, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-[(Trimethylsilyl)methyl]cyclohexan-1-ol: Lacks the phenylsulfanyl group, affecting its biological activity and applications.
Cyclohexan-1-ol: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and applications.
Uniqueness: 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol is unique due to the presence of both phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable reagent in scientific research and industrial processes.
Propiedades
Número CAS |
86029-80-3 |
|---|---|
Fórmula molecular |
C16H26OSSi |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
2-[phenylsulfanyl(trimethylsilyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H26OSSi/c1-19(2,3)16(14-11-7-8-12-15(14)17)18-13-9-5-4-6-10-13/h4-6,9-10,14-17H,7-8,11-12H2,1-3H3 |
Clave InChI |
HUKCWHWWTFHEDX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1CCCCC1O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)
![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)

![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)



![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)

![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)



